5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline
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Overview
Description
5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline is a complex organic compound characterized by its unique structure, which includes multiple fused rings and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline typically involves multiple steps. One common method includes the reaction of quinoxaline derivatives with sulfonyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The sulfonyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce sulfonamide compounds.
Scientific Research Applications
5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5,12-Bis-(4-methylphenyl)sulfonyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline
- N-[5-(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamic acid ethyl ester
Uniqueness
5,12-Bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline is unique due to its highly fused ring structure and the presence of multiple sulfonyl groups
Properties
Molecular Formula |
C28H38N4O4S2 |
---|---|
Molecular Weight |
558.8 g/mol |
IUPAC Name |
5,12-bis-(4-methylphenyl)sulfonyl-1,2,3,4,4a,5a,6,6a,7,8,9,10,10a,11,11a,12a-hexadecahydroquinoxalino[2,3-b]quinoxaline |
InChI |
InChI=1S/C28H38N4O4S2/c1-19-11-15-21(16-12-19)37(33,34)31-25-9-5-6-10-26(25)32(38(35,36)22-17-13-20(2)14-18-22)28-27(31)29-23-7-3-4-8-24(23)30-28/h11-18,23-30H,3-10H2,1-2H3 |
InChI Key |
KKWBSUQWILMTEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCCCC3N(C4C2NC5CCCCC5N4)S(=O)(=O)C6=CC=C(C=C6)C |
Origin of Product |
United States |
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